1-Acetamido-2-(4-fluorophenyl)ethane-1-boronic acid
Overview
Description
1-Acetamido-2-(4-fluorophenyl)ethane-1-boronic acid is an organic compound with the molecular formula C10H13BFNO3. It is a boronic acid derivative that features an acetamido group and a fluorophenyl group.
Preparation Methods
The synthesis of 1-Acetamido-2-(4-fluorophenyl)ethane-1-boronic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluoroaniline and acetic anhydride.
Acetylation: 4-Fluoroaniline undergoes acetylation with acetic anhydride to form N-acetyl-4-fluoroaniline.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis process.
Chemical Reactions Analysis
1-Acetamido-2-(4-fluorophenyl)ethane-1-boronic acid can undergo various chemical reactions, including:
Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: It can be oxidized to form corresponding boronic acids or boronate esters.
Substitution: The acetamido and fluorophenyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). Major products formed from these reactions depend on the specific reaction conditions and the nature of the reactants involved.
Scientific Research Applications
1-Acetamido-2-(4-fluorophenyl)ethane-1-boronic acid has a wide range of scientific research applications, including:
Biology: The compound’s boronic acid moiety allows it to interact with biological molecules, making it useful in the design of enzyme inhibitors and probes for biological studies.
Industry: The compound is used in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 1-Acetamido-2-(4-fluorophenyl)ethane-1-boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the design of enzyme inhibitors, where the boronic acid moiety can interact with the active site of enzymes, leading to inhibition of their activity. The molecular targets and pathways involved depend on the specific application and the nature of the biological system being studied .
Comparison with Similar Compounds
1-Acetamido-2-(4-fluorophenyl)ethane-1-boronic acid can be compared with other boronic acid derivatives, such as:
Phenylboronic Acid: Lacks the acetamido and fluorophenyl groups, making it less versatile in certain synthetic applications.
4-Fluorophenylboronic Acid: Similar in structure but lacks the acetamido group, which can affect its reactivity and biological interactions.
N-Acetylphenylboronic Acid: Similar in structure but lacks the fluorine atom, which can influence its electronic properties and reactivity.
The uniqueness of this compound lies in its combination of functional groups, which provide a balance of reactivity and stability, making it a valuable compound in various chemical and biological applications .
Properties
IUPAC Name |
[(1R)-1-acetamido-2-(4-fluorophenyl)ethyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BFNO3/c1-7(14)13-10(11(15)16)6-8-2-4-9(12)5-3-8/h2-5,10,15-16H,6H2,1H3,(H,13,14)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRDYSTDGVPTYRF-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C(CC1=CC=C(C=C1)F)NC(=O)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B([C@H](CC1=CC=C(C=C1)F)NC(=O)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20933826 | |
Record name | N-[1-Borono-2-(4-fluorophenyl)ethyl]ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20933826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149982-17-2 | |
Record name | Boronic acid, [1-(acetylamino)-2-(4-fluorophenyl)ethyl]-, (R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=149982-17-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Acetamido-2-(4-fluorophenyl)ethane-1-boronic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149982172 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[1-Borono-2-(4-fluorophenyl)ethyl]ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20933826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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